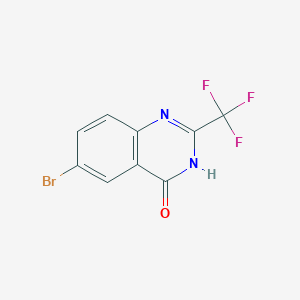

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

CAS No.: 35982-47-9

Cat. No.: VC2974183

Molecular Formula: C9H4BrF3N2O

Molecular Weight: 293.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35982-47-9 |

|---|---|

| Molecular Formula | C9H4BrF3N2O |

| Molecular Weight | 293.04 g/mol |

| IUPAC Name | 6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) |

| Standard InChI Key | CVFIXMBDNFNGMJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F |

Introduction

Chemical Structure and Properties

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound with a quinazolinone core structure. It features a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the quinazoline ring, with a ketone functionality at the 4-position. The compound exists in its 3H-tautomeric form, which is stabilized by the amide-like resonance of the quinazolinone system.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various chemical and biological systems. These properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

| Property | Value |

|---|---|

| CAS Number | 35982-47-9 |

| Molecular Formula | C₉H₄BrF₃N₂O |

| Molecular Weight | 293.04 g/mol |

| IUPAC Name | 6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) |

| Standard InChIKey | CVFIXMBDNFNGMJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F |

| Appearance | White to off-white solid |

| Research Use | For laboratory research only, not for human or veterinary use |

The compound's structure contains multiple functional groups that contribute to its reactivity profile and potential biological interactions. The bromine atom provides a site for potential derivatization through cross-coupling reactions, while the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

Synthesis Methods

Several synthetic routes can be employed for the preparation of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one, drawing from established methods for quinazolinone synthesis.

Traditional Synthetic Approaches

Traditional approaches to quinazolinone synthesis often involve the cyclization of appropriately substituted anthranilic acid derivatives. For brominated quinazolinones, the synthesis typically starts with the corresponding brominated anthranilic acid precursor .

Copper-Catalyzed Synthesis

Recent advancements in quinazolinone synthesis include copper-catalyzed methods, which provide efficient routes to various substituted quinazolin-4(3H)-ones. One approach involves the imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This method could be adapted for the synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one by using appropriately substituted starting materials.

Table 2. Potential Synthetic Conditions for 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

| Synthetic Approach | Key Reagents | Catalyst | Conditions | Potential Yield |

|---|---|---|---|---|

| Anthranilic Acid Cyclization | 5-Bromoanthranilic acid, Trifluoroacetic anhydride | - | Reflux, 3-4 hours | 60-70% |

| Copper-Catalyzed Coupling | Ethyl 5-bromo-2-isocyanobenzoate, Trifluoromethylamine | Cu(OAc)₂·H₂O | Room temperature, 25 min | 70-80% |

| One-Pot Three-Component | Arenediazonium salt, Trifluoroacetonitrile, 5-Bromoaniline | - | Mild conditions, metal-free | 50-60% |

Suzuki-Miyaura Cross-Coupling

For the specific synthesis of 6-brominated quinazolinones, one approach involves the preparation of 2-substituted 6-bromo(3H)-quinazolin-4-ones as key intermediates. These intermediates can then be further modified through Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various substituents at the 6-position . In the case of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one, the bromine functionality could be retained while introducing the trifluoromethyl group at the 2-position.

Structural Analysis and Characterization

Spectroscopic Characterization

While specific spectroscopic data for 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is limited in the available literature, it can be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The spectroscopic profile can be inferred from related compounds like 6-bromo-2-methylquinazolin-4(3H)-one .

Table 3. Predicted Spectroscopic Data for 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

| Spectroscopic Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (7.5-8.5 ppm), NH proton (11-12 ppm) |

| ¹³C NMR | Signals for C=O (160-162 ppm), CF₃ (118-124 ppm, quartet), aromatic carbons (120-150 ppm) |

| IR | Stretching bands for N-H (~3200 cm⁻¹), C=O (~1670 cm⁻¹), C-F (~1100-1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 293, isotope pattern characteristic of bromine |

X-ray Crystallography

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of quinazolinone derivatives can provide insights into the potential biological activities of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one.

Impact of Bromine Substitution

Bromine substitution at the 6-position of the quinazolinone scaffold has been shown to influence biological activity in several ways. In related compounds, this substitution often enhances lipophilicity and can improve binding to hydrophobic pockets in target proteins . For example, in VEGFR-2 inhibitors, introducing a bulky bromo on the para-position of N3-phenyl of the quinazolinone core has been shown to be well-tolerated .

Role of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position is particularly significant for the compound's biological activity profile. This group typically:

-

Enhances lipophilicity, improving cell membrane permeability

-

Increases metabolic stability by resisting oxidative metabolism

-

Strengthens binding interactions with target proteins through both hydrophobic interactions and hydrogen bonding

-

May contribute to improved selectivity profiles for enzyme inhibition

Table 4. Structure-Activity Relationship Analysis of Key Functional Groups

| Functional Group | Position | Potential Impact on Activity |

|---|---|---|

| Bromine | 6-position | Enhanced lipophilicity, potential for cross-coupling reactions, improved binding to hydrophobic pockets |

| Trifluoromethyl | 2-position | Increased metabolic stability, enhanced binding affinity, improved lipophilicity |

| Amide N-H | 3-position | Hydrogen bond donor, critical for interaction with target proteins |

| Carbonyl | 4-position | Hydrogen bond acceptor, essential for recognition by target proteins |

Applications and Research Directions

Chemical Synthesis Applications

The compound can serve as a valuable intermediate in organic synthesis due to the reactive bromine functionality at the 6-position, which allows for further modifications through various cross-coupling reactions . This makes it a potentially useful building block for the synthesis of more complex molecules with tailored properties.

Future Research Directions

Several promising research directions for this compound include:

-

Comprehensive evaluation of its biological activity profile against various targets

-

Development of more efficient synthetic routes

-

Investigation of structure modifications to enhance specific activities

-

Exploration of its potential as a scaffold for fragment-based drug discovery

-

Studies of its binding modes with target proteins through crystallography and computational methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume